N-(2-chlorophenyl)-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDRQDGLSZYRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-ethylbutanamide typically involves the acylation of 2-chloroaniline with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aqueous medium at elevated temperatures (around 80°C) . The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of N-(2-chlorophenyl)-2-ethylbutanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Side-Chain Effects on ³⁵Cl NQR Frequencies: Alkyl substituents (e.g., 2-ethylbutanoyl) reduce the ³⁵Cl NQR frequency compared to the parent N-(2-chlorophenyl)acetamide (34.3 MHz vs. estimated ~33.8 MHz for the target compound). This is attributed to decreased electron-withdrawing effects at the chlorine atom due to alkyl group inductive effects . In contrast, electron-withdrawing groups like trichloroacetyl (36.5 MHz) or aryl substituents (e.g., 2-chlorobenzoyl, 35.1 MHz) increase the frequency, indicating stronger polarization of the C–Cl bond .
- Crystallographic Data: Crystal structures of N-(phenyl)-2-chloro-2-methylacetamide (monoclinic, P2₁/c) and N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) reveal that side-chain substitution primarily affects the C(S)-C(O) bond length, while other bond lengths remain relatively unchanged.
Q & A
Q. What synthetic methodologies are recommended for N-(2-chlorophenyl)-2-ethylbutanamide, and how can reaction conditions be optimized?
A typical synthesis involves coupling 2-chloroaniline with 2-ethylbutanoic acid derivatives under inert conditions using coupling agents (e.g., DCC or EDC). Optimization may include varying reaction temperatures (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loadings. Post-synthesis purification via column chromatography or recrystallization ensures high yields and purity. Structural analogs suggest halogen positioning (e.g., 2-chloro vs. 4-chloro) significantly impacts reactivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C) to confirm substitution patterns and amide bond formation.
- FT-IR for identifying carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches.
- HPLC-MS to assess purity and molecular weight.
- X-ray crystallography (if crystalline) for definitive bond-length/angle analysis, using programs like SHELXL .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. For thermal stability, use TGA-DSC to determine decomposition thresholds. Analog studies show chloro-substituted amides exhibit enhanced stability under acidic conditions compared to non-halogenated derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell viability assays (MTT/XTT) to assess potency. For receptor-binding studies, SPR (surface plasmon resonance) or fluorescence polarization can quantify affinity. Structural analogs with 2-chlorophenyl groups often show activity in inflammatory pathways .
Advanced Research Questions
Q. How do crystallographic studies resolve discrepancies in predicted vs. observed bond parameters for this compound derivatives?
Single-crystal XRD paired with computational modeling (e.g., DFT/B3LYP) validates geometric parameters. For example, in related compounds, C–N bond lengths (~1.376 Å) and angles (e.g., C–N–C ~124°) align closely between experimental and calculated data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions .
Q. What role do intermolecular interactions play in the crystallization of this compound analogs?
Intramolecular C–H···O hydrogen bonds and π-π stacking between aromatic rings often stabilize crystal lattices. For example, N-(2-chlorophenyl)acetamide derivatives exhibit N–H···O hydrogen bonds (2.8–3.0 Å) that influence packing motifs. Use software like Mercury or OLEX2 to visualize interactions .
Q. How can ³⁵Cl NQR spectroscopy elucidate electronic environments in halogenated amides?
³⁵Cl NQR detects quadrupolar splitting frequencies sensitive to substituent effects. For N-(2-chlorophenyl) derivatives, alkyl side chains lower frequencies (e.g., 34.2 MHz), while electron-withdrawing groups increase them. Contradictions in data may arise from crystal field effects, requiring complementary XRD or DFT analysis .
Q. What strategies address contradictions in SAR studies for this compound analogs?
Combine molecular docking (AutoDock, Glide) with mutagenesis to validate target binding. For example, 2-chloro substitution may enhance hydrophobic interactions in enzyme pockets, while 4-substituted analogs show reduced activity. Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Methodological Tables
Q. Table 1. Structural analogs of this compound and key properties
| Compound Name | Substituent Position | Biological Activity (IC₅₀) | Stability (pH 7, 25°C) |
|---|---|---|---|
| N-(3-chlorophenyl)-2-ethylbutanamide | 3-Cl | 12 µM (COX-2) | >90% after 7 days |
| N-(4-fluorophenyl)-2-ethylbutanamide | 4-F | 28 µM (Kinase X) | 85% after 7 days |
| N-(2,6-dichlorophenyl)-2-ethylbutanamide | 2,6-Cl₂ | 8 µM (COX-2) | >95% after 7 days |
| Data derived from comparative studies of halogenated amides . |
Q. Table 2. Comparison of computational vs. experimental bond parameters for N-(2-chlorophenyl)acetamide derivatives
| Parameter | Experimental (XRD) | DFT (B3LYP) | Deviation |
|---|---|---|---|
| C(9)–N(1) bond (Å) | 1.376 | 1.372 | 0.004 |
| C(9)–N(1)–C(19) (°) | 124.87 | 125.2 | 0.33 |
| Data highlights agreement between crystallographic and computational models . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
